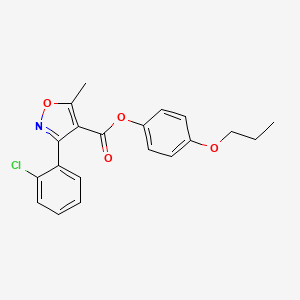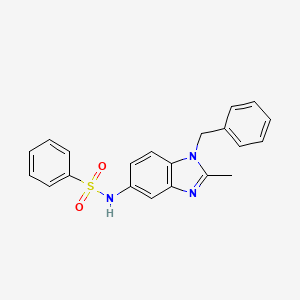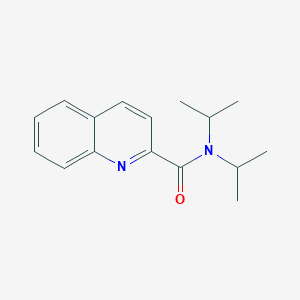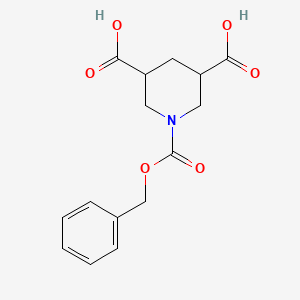
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a propoxyphenyl group, a chlorophenyl group, and a methyl-oxazole carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution Reactions:
Esterification: The final step involves the esterification of the oxazole carboxylic acid with an alcohol, such as propanol, to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with an amide group instead of an ester.
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-methanol: Similar structure but with a methanol group instead of an ester.
Uniqueness
The uniqueness of 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate lies in its specific ester functional group, which can influence its reactivity, solubility, and biological activity compared to its analogs
Eigenschaften
Molekularformel |
C20H18ClNO4 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
(4-propoxyphenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-3-12-24-14-8-10-15(11-9-14)25-20(23)18-13(2)26-22-19(18)16-6-4-5-7-17(16)21/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
PUVUPBCVKRXYLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12452789.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12452790.png)


![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12452801.png)
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12452803.png)
![N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B12452804.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B12452805.png)
![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12452812.png)
![N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide; triethylamine](/img/structure/B12452820.png)
![(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12452822.png)

![2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate](/img/structure/B12452830.png)

